3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)-

Description

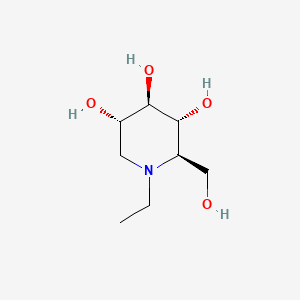

(2R,3R,4R,5S)-1-Ethyl-2-(hydroxymethyl)-3,4,5-piperidinetriol is a polyhydroxylated piperidine derivative characterized by an ethyl group at the N1 position and a hydroxymethyl group at the C2 position. Its stereochemistry (2R,3R,4R,5S) is critical for biological activity, as minor stereochemical variations can drastically alter pharmacological properties. The empirical formula is estimated to be C₈H₁₇NO₄ (derived by comparing substituents in related compounds) .

Properties

IUPAC Name |

(2R,3R,4R,5S)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-2-9-3-6(11)8(13)7(12)5(9)4-10/h5-8,10-13H,2-4H2,1H3/t5-,6+,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYOICKCVBMUPS-ULAWRXDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C(C1CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222754 | |

| Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72458-42-5 | |

| Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072458425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-deoxynojirimycin typically involves the modification of 1-deoxynojirimycin. One common method includes the alkylation of 1-deoxynojirimycin with ethyl iodide under basic conditions to introduce the ethyl group at the nitrogen atom . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of N-ethyl-1-deoxynojirimycin can be achieved through microbial fermentation, leveraging genetically engineered strains of bacteria such as Bacillus and Streptomyces . These microorganisms can be optimized to produce high yields of 1-deoxynojirimycin, which can then be chemically modified to obtain N-ethyl-1-deoxynojirimycin.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-deoxynojirimycin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it back to its parent compound, 1-deoxynojirimycin.

Substitution: N-ethyl-1-deoxynojirimycin can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Alkyl halides (e.g., ethyl iodide) in the presence of a base (e.g., potassium carbonate) are used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

N-ethyl-1-deoxynojirimycin has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its role in inhibiting glycosidases, which are enzymes involved in carbohydrate metabolism.

Medicine: It has potential therapeutic applications in treating diabetes by inhibiting alpha-glucosidase, thereby reducing blood sugar levels.

Mechanism of Action

N-ethyl-1-deoxynojirimycin exerts its effects primarily by inhibiting alpha-glucosidase, an enzyme that breaks down carbohydrates into glucose . By binding to the active site of the enzyme, it prevents the substrate from accessing the catalytic site, thereby reducing the rate of carbohydrate hydrolysis and subsequent glucose absorption . This mechanism is beneficial in managing postprandial blood glucose levels in diabetic patients.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of iminosugars that inhibit glycosidases, enzymes involved in carbohydrate metabolism. Below is a structural and functional comparison with key analogs:

Table 1: Structural and Functional Comparison

*Formula inferred from structural analogs.

†Migalastat’s substituent is a hydrochloride salt.

Key Findings from Comparative Analysis

Butyl Group (Miglustat): Enhances lysosomal targeting but may reduce oral bioavailability due to high logP .

Stereochemical Sensitivity: The (2R,3R,4R,5S) configuration is shared among miglitol, miglustat, and deoxynojirimycin, enabling glycosidase inhibition. In contrast, migalastat (2R,3S,4R,5S) binds specifically to mutant α-galactosidase A in Fabry disease .

Pharmacokinetics: Miglitol’s hydroxyethyl group prolongs its half-life (~2 hours) compared to deoxynojirimycin (~30 minutes) . Ethyl-substituted analogs are hypothesized to exhibit intermediate metabolic stability.

Biological Activity

3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- is a piperidine derivative with potential pharmaceutical applications. Its molecular formula is and it has a molecular weight of 297.35 g/mol. This compound has garnered interest due to its biological activity and potential therapeutic uses in various medical conditions.

This compound is primarily noted for its role as an inhibitor of glucosylceramide synthase (GCS) . GCS is an enzyme involved in the synthesis of glucosylceramide, a glycolipid that plays a crucial role in cellular processes and is implicated in several diseases, including glycolipid storage disorders and certain cancers . By inhibiting GCS, 3,4,5-piperidinetriol may help manage conditions related to excessive glycolipid accumulation.

Therapeutic Applications

Research indicates that compounds like 3,4,5-piperidinetriol are being explored for use in:

- Glycolipid Storage Diseases : These include conditions where glycolipids accumulate abnormally within cells.

- Cancers : Particularly those characterized by abnormal glycolipid synthesis.

- Infectious Diseases : Some pathogens exploit glycolipids for cell surface interactions; thus, inhibiting their synthesis can reduce pathogen virulence.

- Neuronal Disorders : Given the role of glycolipids in neuronal function and injury response, this compound may have neuroprotective effects .

Case Studies and Research Findings

- Inhibition Studies : In vitro studies demonstrated that derivatives of piperidine effectively inhibit GCS activity. This inhibition leads to reduced levels of glucosylceramide in cellular models .

- Pharmacological Profiles : A study highlighted the pharmacodynamics of piperidine derivatives showing favorable profiles in terms of efficacy and safety when tested on animal models .

- Clinical Relevance : The potential for these compounds to treat diseases linked with abnormal lipid metabolism has been documented in various clinical trials focusing on metabolic syndromes and neurodegenerative diseases .

Data Table: Biological Activity Summary

| Activity | Description |

|---|---|

| Target Enzyme | Glucosylceramide synthase (GCS) |

| Diseases Addressed | Glycolipid storage diseases, cancers, infectious diseases |

| Mechanism | Inhibition of glucosylceramide synthesis |

| Potential Effects | Reduction in glycolipid accumulation; neuroprotective effects |

Q & A

Basic Research Questions

Q. What methodologies are recommended for stereochemical characterization of (2R,3R,4R,5S)-1-ethyl-2-(hydroxymethyl)-3,4,5-piperidinetriol?

- Answer : Employ a combination of Fourier-transform infrared (FTIR) and Raman spectroscopy to identify functional groups and hydrogen-bonding patterns. Pair experimental data with density functional theory (DFT) calculations using software like Gaussian to simulate vibrational spectra and validate stereochemical assignments. For example, the study in applied scaled quantum mechanical force fields to resolve hydroxyl group orientations.

- Table 1 : Key Spectroscopic Techniques for Stereochemical Analysis

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

- Answer : Use protective group strategies for hydroxyl groups (e.g., silyl ethers) during synthesis to prevent unwanted side reactions. Monitor reaction intermediates via high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Evidence from related piperidine derivatives suggests that optimizing reaction temperature (e.g., 0–5°C for hydroxyl-sensitive steps) reduces byproducts like hydroxymethyl isomers .

Q. What analytical methods are critical for purity assessment?

- Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and DEPT-135 for stereoisomer discrimination) with chiral column chromatography to isolate enantiomers. Validate purity using melting point analysis and X-ray crystallography for absolute configuration confirmation.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data?

- Answer : Perform potential energy surface (PES) scans to explore conformational flexibility and identify low-energy conformers. Compare experimental IR/Raman peaks with DFT-simulated spectra for each conformer. For example, the study in used PES scans to explain discrepancies between observed and predicted O-H stretching frequencies.

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?

- Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to glycosidase enzymes, leveraging the compound’s structural similarity to iminosugars. Validate predictions with isothermal titration calorimetry (ITC) and kinetic inhibition assays (e.g., IC50 determination). Reference frameworks in emphasize linking computational predictions to experimental validation.

Q. How can researchers design factorial experiments to study solvent effects on stability?

- Answer : Implement a 2^k factorial design (k = factors like pH, temperature, solvent polarity). For example:

- Factor 1 : pH (4.0 vs. 7.4)

- Factor 2 : Temperature (25°C vs. 40°C)

- Response variable : Degradation rate (HPLC quantification).

Use ANOVA to identify significant interactions. This approach aligns with principles in for optimizing experimental efficiency.

Q. What methodological frameworks ensure rigor in mechanistic studies of hydroxyl group reactivity?

- Answer : Adopt a multi-scale modeling approach :

Quantum mechanics (QM) : Calculate reaction barriers for hydroxyl proton transfer.

Molecular dynamics (MD) : Simulate solvent effects on reaction pathways.

Kinetic isotope effects (KIE) : Validate mechanisms experimentally.

Link findings to broader theories of hydrogen-bonding networks in polyols, as discussed in .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate spectral data with complementary techniques (e.g., NMR for proton environments vs. X-ray for spatial arrangement). Use Bayesian statistics to quantify confidence in conflicting results .

- Experimental Design : Prioritize theory-driven hypotheses (e.g., steric effects dictating hydroxyl reactivity) over exploratory approaches to maintain focus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.